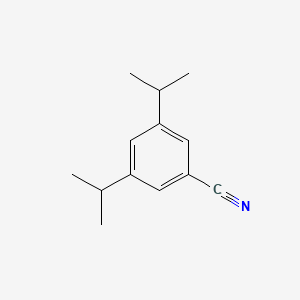![molecular formula C14H18F4S2Si2 B12847143 (Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is a specialized organosilicon compound that features a perfluorinated bithiophene core. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These characteristics make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) typically involves organometallic Heck-type cross-coupling reactions, nucleophilic displacement, and Wittig-Horner reactions . These methods allow for the introduction of the perfluorinated bithiophene core and the trimethylsilane groups under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium complexes, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated bithiophene derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing advanced materials with unique electronic properties.
Biology: Investigated for its potential use in bioimaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings that require resistance to harsh chemical environments
Propiedades
Fórmula molecular |
C14H18F4S2Si2 |
|---|---|
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
[5-(3,4-difluoro-5-trimethylsilylthiophen-2-yl)-3,4-difluorothiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H18F4S2Si2/c1-21(2,3)13-9(17)7(15)11(19-13)12-8(16)10(18)14(20-12)22(4,5)6/h1-6H3 |
Clave InChI |
LFAXSRBWALIWCC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C(=C(S1)C2=C(C(=C(S2)[Si](C)(C)C)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
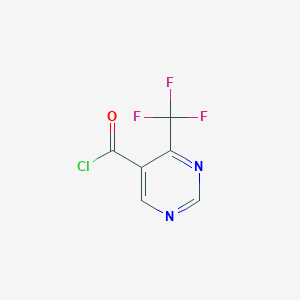
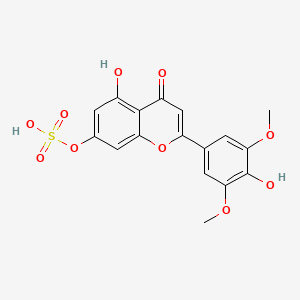
![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)

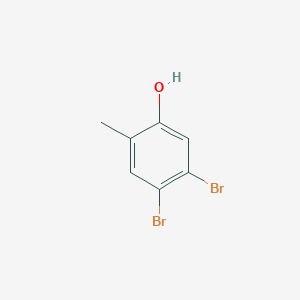
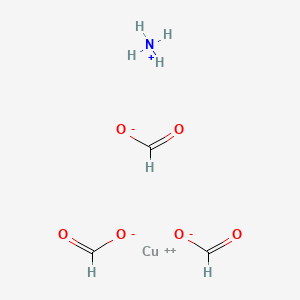
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)

![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)

